1-Chlorooct-4-yn-3-ol
Description
1-Chlorooct-4-yn-3-ol is a chlorinated alkyne-alcohol compound with the molecular formula C₈H₁₃ClO, inferred from its IUPAC name. It features a chlorine atom at position 1, a hydroxyl group at position 3, and a triple bond (alkyne) at position 4 within an 8-carbon chain. The presence of both alkyne and alcohol functional groups suggests reactivity in organic synthesis, while the chlorine substituent may enhance electrophilic or nucleophilic reactivity compared to non-halogenated analogs.
Properties
CAS No. |
52418-78-7 |
|---|---|
Molecular Formula |
C8H13ClO |
Molecular Weight |
160.64 g/mol |
IUPAC Name |
1-chlorooct-4-yn-3-ol |
InChI |
InChI=1S/C8H13ClO/c1-2-3-4-5-8(10)6-7-9/h8,10H,2-3,6-7H2,1H3 |
InChI Key |
GQHPAMOEYRCQIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC(CCCl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- All three compounds contain alkyne and alcohol groups, enabling participation in click chemistry, hydrogen bonding, and oxidation reactions.
Molecular Structure and Physicochemical Properties
A comparative analysis of molecular parameters is provided below:
Key Observations :
Key Observations :
- 4-Ethyloct-1-yn-3-ol’s applications in catalysis and agrochemicals suggest that this compound may similarly serve as a precursor in herbicide or polymer synthesis.
- The chlorine in 4-chloro-2-methyl-3-butyn-2-ol facilitates reactivity in substitution reactions, a trait likely shared by this compound .
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